
Azosemide
Descripción general
Descripción
La azosemida es un diurético de asa utilizado principalmente para tratar la hipertensión, el edema y la ascitis . Es una sulfonamida que es bencensulfonamida sustituida en las posiciones 2, 4 y 5 por grupos cloro, (2-tienilmetil)amino y 1H-tetrazol-5-ilo . La azosemida fue introducida al mercado en 1981 por Boehringer Mannheim y está disponible como un genérico en algunos países asiáticos .
Métodos De Preparación
La preparación de la azosemida implica varios pasos:
Cloración y aminación: Un compuesto de fórmula química II se somete a cloración y aminación continuas para preparar un derivado de diclorobenzenamida de fórmula química III.
Deshidratación: El derivado de diclorobenzenamida se deshidrata para preparar un derivado de declorobenzonitrilo de fórmula química IV.
Ciclización: El derivado de declorobenzonitrilo se cicliza para preparar un derivado de diclorobenceno tetrazol de fórmula química V.
Sustitución nucleofílica: El derivado de diclorobenceno tetrazol reacciona con la tien-2-ilmetilamina en presencia de una base para producir azosemida.
Análisis De Reacciones Químicas
La azosemida se somete a varias reacciones químicas:
Aplicaciones Científicas De Investigación
Azosemide is a loop diuretic primarily used to manage edema and hypertension . It is particularly effective in treating edema associated with congestive heart failure . Research suggests this compound has a notable impact on cardiovascular health and renal function .
Pharmacokinetics and Pharmacodynamics
This compound's mechanism of action primarily targets the loop of Henle in both the medullary and cortical segments . The exact mechanism is not fully understood .
Key pharmacokinetic parameters :
- Peak Plasma Concentration: Achieved at 3-4 hours after oral administration in a fasting state.
- Absorption Lag Time: Approximately 1 hour.
- Oral Bioavailability: Estimated at 20.4%.
- Terminal Half-Life: 2-3 hours.
- Volume of Distribution: 0.262 l/kg, indicating poor affinity for human tissues.
- Protein Binding: Over 95% bound to human serum albumin.
- Metabolism: Extensive first-pass metabolism.
- Excretion: Renal proximal tubule .
A study comparing this compound and furosemide in patients with CHF found that this compound suppresses cardiac sympathetic nerve activity (CSNA) more effectively than furosemide . After six months of treatment, the this compound group showed significantly greater improvements in denervation, heart-to-mediastinum ratio (H/M ratio), and washout rate (WR) compared to the furosemide group .
Clinical Trials and Studies
- Hypertension and Edema Study: A study involving 45 patients with hypertension and edema showed that this compound significantly reduced arterial pressure without affecting body weight in hypertensive patients. In edema patients, it caused considerable weight loss without altering arterial pressure. No significant side effects or changes in laboratory parameters were observed .
- Comparative Study with Furosemide: A multicenter, prospective, randomized trial compared this compound and furosemide in CHF patients. This compound reduced the composite endpoint of cardiovascular death or unplanned admission to the hospital for congestive heart failure (HF) compared to furosemide (HR, 0.55; P = 0.03). Unplanned hospital admission for congestive HF or the need for modification of treatment for HF was also reduced in the this compound group (HR, 0.60; P = 0.048) .
- Potassium Excretion Study: this compound at 40 mg caused less potassium excretion than 40 mg of furosemide, but there was no significant difference in the sodium/potassium excretion ratio .
Echocardiographic Findings
Echocardiographic findings indicate that this compound leads to improvements in left ventricular parameters :
- LVEDV: Significant decrease
- LVESV: Significant decrease
- LVEF: Significant increase
Mecanismo De Acción
El mecanismo exacto de acción de la azosemida no se comprende completamente. Actúa principalmente en el asa de Henle en ambos segmentos medular y cortical del asa ascendente gruesa . La azosemida inhibe la reabsorción de sodio y cloruro, lo que lleva a un aumento de la producción de orina y una reducción de la retención de líquidos . Esta acción es similar a la de otros diuréticos de asa, pero con un mayor efecto tras la administración intravenosa .
Comparación Con Compuestos Similares
La azosemida se compara con otros diuréticos de asa como la furosemida, la torasemida, la bumetanida y el ácido etacrínico . Si bien todos estos compuestos inhiben la reabsorción de sodio y cloruro en el asa de Henle, la azosemida tiene una estructura química única con un anillo de tetrazol y un grupo tienilmetilamina . Esta estructura contribuye a sus propiedades farmacocinéticas y farmacodinámicas distintas .
Compuestos similares
- Furosemida
- Torasemida
- Bumetanida
- Ácido etacrínico
Actividad Biológica
Azosemide is a loop diuretic that has been utilized primarily in the treatment of edema associated with heart failure and hypertension. This article delves into its biological activity, pharmacokinetics, pharmacodynamics, and clinical efficacy based on various studies.
The precise mechanism of action of this compound is not fully understood. However, it is known to inhibit the sodium-potassium-chloride co-transporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium and water. This diuretic effect is accompanied by alterations in plasma concentrations of electrolytes and hormones, including aldosterone.
Pharmacokinetics
- Absorption : After oral administration, this compound reaches peak plasma concentration within 3-4 hours, with an absorption lag time of approximately 1 hour. The absolute oral bioavailability is around 20.4% due to a significant first-pass effect.
- Distribution : The drug exhibits high protein binding (>95% to human serum albumin).
- Elimination : The terminal half-life ranges from 2 to 3 hours. In studies involving rats and humans, this compound demonstrated a rapid absorption profile but incomplete recovery in urine over 24 hours.
Comparative Studies
A notable study compared the effects of this compound and furosemide in patients with chronic heart failure (CHF). Key findings from this study included:
- Improvement in Scintigraphic Parameters : this compound showed a greater reduction in % denervation and improvement in heart-to-mediastinum (H/M) ratios compared to furosemide after six months of treatment (p<0.01) .
Parameter | This compound Baseline | This compound 6 Months | Furosemide Baseline | Furosemide 6 Months |
---|---|---|---|---|
Systolic Pressure (mm Hg) | 121±18 | 120±17 | 122±20 | 121±18 |
Diastolic Pressure (mm Hg) | 71±12 | 70±10 | 72±13 | 70±11 |
Heart Rate (bpm) | 70±8 | 69±8 | 71±10 | 70±9 |
BUN (mg/dL) | 22.0±8.2 | 22.3±8.4 | 21.7±7.9 | 22.0±8.2 |
eGFR (mL/min/1.73 m²) | 55±16 | 55±19 | 54±14 | 53±18 |
Potassium (mEq/L) | 4.4±0.5 | 4.4±0.5 | 4.3±0.6 | 4.3±0.5 |
Case Studies
In a clinical trial involving patients with CHF treated with this compound, significant improvements were noted in autonomic nervous system parameters compared to those treated with furosemide, suggesting a potentially beneficial role for this compound in managing heart failure .
Adverse Effects
This compound can cause electrolyte imbalances, particularly hypokalemia and hyponatremia, which are common side effects associated with loop diuretics. Monitoring of renal function and electrolytes is essential during therapy.
Propiedades
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEDEBAJARCKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046910 | |
Record name | Azosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Exact mechanism of action is unclear. However, it acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb. | |
Record name | Azosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27589-33-9 | |
Record name | Azosemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27589-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azosemide [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azosemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZOSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219.5 °C | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.